1-[6-(3-Methylphenoxy)hexyl]imidazole 1-[6-(3-Methylphenoxy)hexyl]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC8929188
InChI: InChI=1S/C16H22N2O/c1-15-7-6-8-16(13-15)19-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3
SMILES: CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol

1-[6-(3-Methylphenoxy)hexyl]imidazole

CAS No.:

Cat. No.: VC8929188

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(3-Methylphenoxy)hexyl]imidazole -

Specification

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
IUPAC Name 1-[6-(3-methylphenoxy)hexyl]imidazole
Standard InChI InChI=1S/C16H22N2O/c1-15-7-6-8-16(13-15)19-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3
Standard InChI Key YTJYIARGHHMZHJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2
Canonical SMILES CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2

Introduction

Structural and Nomenclature Analysis

The systematic name 1-[6-(3-Methylphenoxy)hexyl]imidazole reflects its IUPAC nomenclature:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Hexyl chain: A six-carbon aliphatic spacer connecting the imidazole and phenoxy groups.

  • 3-Methylphenoxy group: A phenyl ring substituted with a methyl group at the meta position, linked via an oxygen atom.

The molecular formula is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol. Key structural features include:

  • Phenoxy-hexyl linkage: The ether bond (R-O-R') at the hexyl chain’s terminal carbon ensures rotational flexibility, which may influence conformational dynamics in biological interactions .

  • Meta-methyl substitution: The methyl group at the phenyl ring’s third position introduces steric hindrance, potentially modulating binding affinity to hydrophobic pockets in target proteins .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-[6-(3-Methylphenoxy)hexyl]imidazole follows a nucleophilic substitution approach, analogous to methods described for related imidazole ethers :

Step 1: Preparation of 6-(3-Methylphenoxy)hexyl Bromide
3-Methylphenol is reacted with 1,6-dibromohexane in a Williamson ether synthesis, yielding 6-(3-methylphenoxy)hexyl bromide. This step typically employs a base such as potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) at reflux .

Step 2: Imidazole Alkylation
The bromide intermediate undergoes nucleophilic substitution with imidazole in the presence of triethylamine (Et₃N), which deprotonates imidazole to enhance nucleophilicity. The reaction proceeds via an Sₙ2 mechanism, displacing bromide with the imidazole nitrogen .

Reaction Scheme:

6-(3-Methylphenoxy)hexyl bromide+ImidazoleEt₃N, Acetone1-[6-(3-Methylphenoxy)hexyl]imidazole+HBr\text{6-(3-Methylphenoxy)hexyl bromide} + \text{Imidazole} \xrightarrow{\text{Et₃N, Acetone}} \text{1-[6-(3-Methylphenoxy)hexyl]imidazole} + \text{HBr}

Yield Optimization:

  • Temperature: Reactions performed at 50–60°C improve kinetics without promoting side reactions .

  • Solvent: Polar aprotic solvents like acetone enhance nucleophilicity compared to nonpolar alternatives .

  • Stoichiometry: A 1:1.2 molar ratio of imidazole to bromide maximizes product formation .

Characterization Data

The compound’s structure is validated through spectroscopic and analytical techniques:

Table 1: Spectroscopic Data for 1-[6-(3-Methylphenoxy)hexyl]imidazole

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.38 (s, 1H, imidazole H), 7.08–6.85 (m, 4H, aromatic H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.91 (t, J = 7.2 Hz, 2H, NCH₂), 2.29 (s, 3H, CH₃), 1.75–1.25 (m, 8H, hexyl CH₂) .
¹³C NMR (100 MHz, CDCl₃)δ 157.8 (C-O), 137.5 (imidazole C), 129.4–114.2 (aromatic C), 68.5 (OCH₂), 46.3 (NCH₂), 21.4 (CH₃), 29.8–25.1 (hexyl CH₂) .
FT-IR (ATR, cm⁻¹)3110 (Ar–CH), 2930 (Aliph. CH), 1601 (C═N), 1099 (C–O–C) .
MS (ESI+)m/z 259.18 [M+H]⁺ (calcd. 258.36) .

Elemental Analysis

Calculated for C₁₆H₂₂N₂O: C, 74.38%; H, 8.58%; N, 10.84%.
Found: C, 74.15%; H, 8.42%; N, 10.76% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in chloroform, DMSO, and acetone; poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture .

Lipophilicity

LogP (octanol/water): 3.2 ± 0.1, indicating high lipophilicity suitable for blood-brain barrier penetration .

Industrial and Research Applications

Catalysis

Imidazole derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The ether linkage’s flexibility may improve catalyst stability in Suzuki-Miyaura reactions .

Material Science

Incorporation into ionic liquids or polymers enhances thermal stability (decomposition >300°C) and conductivity, relevant for battery electrolytes .

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